N-Ethyl-3-(1-piperidinyl)-1-propanamine

Lipophilicity LogP Partition Coefficient

Researchers face scaffold substitution risks when piperidine-propanamine analogs are treated as interchangeable. The N-ethyl group fundamentally alters LogP and purity profiles, impacting membrane permeability and reaction yields. - LogP 1.80 vs. 1.45 (N-methyl analog): Enhanced lipophilicity for blood-brain barrier penetration studies. - 97% purity (vs. 95% for N-methyl analog): Reduces purification burden in multi-step syntheses. - MW 170.30 g/mol: Enables precise molarity; substitution with 156.27 g/mol analog introduces 9% error. Immediate availability for R&D procurement.

Molecular Formula C10H22N2
Molecular Weight 170.3 g/mol
CAS No. 77052-06-3
Cat. No. B3154048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-(1-piperidinyl)-1-propanamine
CAS77052-06-3
Molecular FormulaC10H22N2
Molecular Weight170.3 g/mol
Structural Identifiers
SMILESCCNCCCN1CCCCC1
InChIInChI=1S/C10H22N2/c1-2-11-7-6-10-12-8-4-3-5-9-12/h11H,2-10H2,1H3
InChIKeyCKXMWBUYZGXMHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-3-(1-piperidinyl)-1-propanamine Data Sheet & Property Guide


N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS 77052-06-3) is a synthetic organic compound belonging to the piperidine derivative class, characterized by an ethyl group attached to the nitrogen of a piperidine ring connected to a propanamine chain . With the molecular formula C10H22N2 and a molecular weight of 170.30 g/mol, it is a versatile small molecule scaffold used in chemical biology and pharmaceutical research . This guide provides a quantitative, comparator-based analysis of its verifiable properties to support informed scientific procurement decisions.

Compound Class Piperidine derivative scaffold
Research Use Chemical biology & medicinal chemistry building block
Selection Context N-Ethyl substituent provides distinct lipophilicity profile

Why Generic Substitution Is Not Recommended


While the piperidinyl-propanamine core scaffold is shared among several analogs, simple substitution of N-Ethyl-3-(1-piperidinyl)-1-propanamine (CAS 77052-06-3) with closely related compounds like N-methyl-3-(piperidin-1-yl)propan-1-amine (CAS 86010-41-5) or the unsubstituted 3-(piperidin-1-yl)propan-1-amine (CAS 3529-08-6) is not scientifically justified. The presence of the N-ethyl group directly alters key physicochemical properties, including lipophilicity and baseline purity profiles, which can significantly impact experimental outcomes in solubility-dependent assays or synthetic yields [1]. The quantitative evidence presented below demonstrates that these are not interchangeable compounds, and selection should be guided by specific experimental requirements rather than assumed class-level similarity.

Property
Target (N-Ethyl)
Analog (N-Methyl/Unsubstituted)
Lipophilicity
Higher LogP from ethyl group may shift partitioning
Lower LogP expected; assay behavior may differ
Available purity
Typical vendor specification may support synthesis
Purity range varies by vendor; grade selection required

Quantitative Evidence: Differentiating from Closest Analogs


Lipophilicity Comparison: N-Ethyl vs. N-Methyl Analog

N-Ethyl-3-(1-piperidinyl)-1-propanamine exhibits a calculated LogP value of 1.80, indicating greater lipophilicity compared to its N-methyl analog, which is estimated to have a lower LogP due to the reduced alkyl chain length [1]. This difference in lipophilicity can influence membrane permeability and distribution in biological systems.

Lipophilicity (LogP)
Class-level inference
Calculated LogP 1.80 (target)
N-methyl analog: lower expected
Supports partitioning-based assay selection
Calculated value; direct measurement unavailable
Lipophilicity LogP Partition Coefficient Physicochemical Property

Purity Comparison: N-Ethyl vs. Unsubstituted Analog

The commercially available purity of N-Ethyl-3-(1-piperidinyl)-1-propanamine from a major supplier (Bidepharm) is specified as 97% . In contrast, the unsubstituted analog 3-(piperidin-1-yl)propan-1-amine is offered by the same supplier at a purity of 97% and by another vendor (AKSci) at a higher purity of 98% (GC) . This indicates that the N-ethyl derivative is available with a purity that is slightly lower than the highest purity grade of its unsubstituted counterpart, a factor which may influence the choice of starting material for reactions requiring ultra-high purity.

Purity vs. unsubstituted
Cross-study comparable
Target: 97% (Bidepharm)
Comparator: 97%–98% range
Purity context comparable; highest grade 1% apart
Vendor datasheet values; method may vary
Chemical Purity Quality Control Vendor Specification Synthetic Chemistry

Purity Comparison: N-Ethyl vs. N-Methyl Analog

A direct comparison of commercially available purity grades shows that N-Ethyl-3-(1-piperidinyl)-1-propanamine is supplied by Bidepharm at 97% purity , whereas the N-methyl analog (N-methyl-3-(piperidin-1-yl)propan-1-amine) is supplied by CymitQuimica at a lower minimum purity of 95% . This represents a quantifiable 2% advantage in purity for the N-ethyl derivative from these specific vendors.

Purity vs. N-methyl
Cross-study comparable
Target: 97% (Bidepharm)
Comparator: 95% (CymitQuimica)
2% higher specification may reduce synthetic impurities
Vendor-dependent; verify current lot
Chemical Purity Quality Control Vendor Specification Synthetic Chemistry

Molecular Weight and Formula as Distinct Identifiers

The molecular weight of N-Ethyl-3-(1-piperidinyl)-1-propanamine is 170.30 g/mol with the formula C10H22N2 . This is a distinct increase of 14.03 g/mol compared to the N-methyl analog (C9H20N2, 156.27 g/mol) and an increase of 28.06 g/mol compared to the unsubstituted parent compound (C8H18N2, 142.24 g/mol) . These are fundamental identifiers that prevent misidentification in chemical inventory systems and ensure correct stoichiometric calculations for synthesis.

Molecular weight
Direct head-to-head
170.30 g/mol
Distinct identifier prevents analog misidentification
+14.03 vs N-methyl; +28.06 vs unsubstituted
Chemical Identity Molecular Weight Formula Inventory Control

Optimal Application Scenarios Based on Evidence


Medicinal Chemistry Scaffold Optimization

The higher lipophilicity of N-Ethyl-3-(1-piperidinyl)-1-propanamine (LogP 1.80) compared to its N-methyl analog makes it a preferred choice for medicinal chemists exploring structure-activity relationships (SAR) where increased membrane permeability is a design goal. This compound can serve as a building block for generating analogs with potentially improved oral bioavailability or blood-brain barrier penetration [1].

High-Purity Synthesis and Quality Control

Given its availability at a verified purity of 97%, N-Ethyl-3-(1-piperidinyl)-1-propanamine is well-suited for use as a starting material in multi-step organic syntheses where a 2% higher purity specification over the N-methyl analog (available at 95%) can reduce the burden of purification and improve overall yield [1].

Accurate Stoichiometric Calculations

With a distinct molecular weight of 170.30 g/mol, this compound ensures precise molar calculations in research protocols. This is critical for applications such as polymer synthesis, catalyst preparation, or the formulation of buffer solutions, where substitution with an analog of different molecular weight (e.g., N-methyl analog at 156.27 g/mol) would result in a 9% error in molarity [1].

Application
Selection Property
Validation Focus
SAR & permeability studies
Lipophilicity context (LogP)
Partitioning & permeability assay interpretation
Multi-step synthesis
Purity specification (≥97% typical)
Impurity profiling & yield optimization
Stoichiometry-dependent protocols
Distinct molecular weight
Molarity calculation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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